molecular formula C27H24N6O B10916195 6-cyclopropyl-3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10916195
M. Wt: 448.5 g/mol
InChI Key: SHKIGFSFUNIVNX-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield intermediate compounds, which are then further reacted to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features and potential for diverse biological activities. Its cyclopropyl and pyrazolo[3,4-b]pyridine moieties contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C27H24N6O

Molecular Weight

448.5 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H24N6O/c1-17-15-24(32(30-17)20-9-5-3-6-10-20)29-27(34)22-16-23(19-13-14-19)28-26-25(22)18(2)31-33(26)21-11-7-4-8-12-21/h3-12,15-16,19H,13-14H2,1-2H3,(H,29,34)

InChI Key

SHKIGFSFUNIVNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5)C6=CC=CC=C6

Origin of Product

United States

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